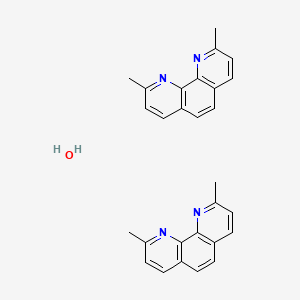

Neocuproine hemihydrate

Übersicht

Beschreibung

Neocuproine hemihydrate is a heterocyclic organic compound and a chelating agent. It is a derivative of phenanthroline, specifically substituted at the 2 and 9 positions with methyl groups. This compound is known for its selective binding to copper(I) ions, forming a deep orange-red complex. This compound is slightly soluble in water and more soluble in organic solvents such as ethanol, acetone, and benzene .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neocuproine can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of o-nitroaniline with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. This method yields higher quantities but is less economical .

Industrial Production Methods: Industrial production of neocuproine hemihydrate typically involves crystallization from water to obtain the hemihydrate form. The anhydrous base can be purified by crystallization from benzene .

Analyse Chemischer Reaktionen

Types of Reactions: Neocuproine hemihydrate undergoes various chemical reactions, including:

Chelation: Forms stable complexes with copper(I) ions.

Oxidation-Reduction: Involved in redox reactions where it acts as a ligand for copper ions.

Common Reagents and Conditions:

Chelation: Copper(I) ions in the presence of this compound form a deep orange-red complex.

Oxidation-Reduction: Hydroxylamine hydrochloride is used to reduce copper(II) to copper(I), which then forms a complex with neocuproine.

Major Products:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Neocuproine hemihydrate acts primarily as a chelating agent. It forms stable complexes with copper(I) ions by coordinating through its nitrogen donor sites. This chelation inhibits the copper-catalyzed release of nitrosonium from S-nitrosothiols, thereby affecting nitric oxide pathways . Additionally, its complexes with copper(II) ions have been shown to promote osteoblast differentiation and angiogenesis, suggesting a role in bone tissue regeneration .

Vergleich Mit ähnlichen Verbindungen

- Phenanthroline

- Bathocuproine

- 2,2’-Bipyridine

Neocuproine hemihydrate’s unique steric bulk and selective binding to copper(I) ions make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Neocuproine hemihydrate, a derivative of phenanthroline, is recognized for its significant biological activity primarily due to its chelating properties, particularly its ability to form stable complexes with copper(I) ions. This compound has garnered attention in various fields, including biochemistry, pharmacology, and analytical chemistry.

This compound (CAS Number: 34302-69-7) is characterized by its unique structure, which includes two methyl groups at the 2 and 9 positions of the phenanthroline ring. This configuration enhances its selectivity for copper(I), leading to the formation of a deep orange-red complex that is utilized in spectrophotometric analyses.

- Chelation : this compound binds to copper(I) ions, inhibiting the release of nitrosonium ions from S-nitrosothiols, which plays a crucial role in nitric oxide signaling pathways.

- Enzyme Interaction : The compound interacts with copper-dependent enzymes such as cytochrome c oxidase and superoxide dismutase, influencing their activity and potentially altering cellular metabolic processes.

Biochemical Activity

This compound exhibits various biochemical effects:

- Cellular Effects : In studies involving zebrafish melanocytes, exposure to neocuproine resulted in notable changes in pigmentation due to melanin fragmentation. This indicates potential applications in studying pigmentation disorders.

- Gene Expression : The compound has been shown to influence gene expression patterns, particularly in cells expressing enhanced green fluorescent protein (eGFP), suggesting a role in modulating cellular functions at the genetic level.

Applications in Research

This compound has diverse applications across several scientific domains:

- Analytical Chemistry : It is widely used as a reagent for the spectrophotometric determination of copper ions in various samples. The neocuproine-copper(I) complex absorbs light at 454 nm, allowing for quantitative analysis .

- Biological Research : Studies have indicated that neocuproine can promote osteoblast differentiation and bone tissue regeneration when complexed with copper(II) ions, highlighting its potential therapeutic applications in bone health.

- Pharmacological Studies : The compound's ability to inhibit nitrosonium release has implications for understanding nitric oxide biology and its associated pathways.

Case Studies and Research Findings

Several studies have explored the biological activity and analytical applications of this compound:

Q & A

Basic Research Questions

Q. How is Neocuproine hemihydrate utilized in spectrophotometric determination of Cu(II) ions?

this compound forms a stable orange-red complex with Cu(I) in weakly acidic conditions (pH 4–7), enabling quantitative UV-Vis detection at ~454 nm. Key steps include:

- Reduction of Cu(II) to Cu(I) using hydroxylamine hydrochloride under controlled pH (acetate buffer).

- Addition of Neocuproine to form the chromogenic complex in ethanol-water solutions .

- Calibration via Beer-Lambert law, with a linear range typically 0.1–4.0 µg/mL Cu(I) .

Q. What solvent systems and purity standards ensure reliable this compound performance?

- Solubility : ≥0.1 g/mL in methanol (clear solution) . Avoid aqueous-only systems due to limited solubility.

- Purity : ≥99% (p.a. grade) minimizes interference from sulfated ash (≤0.1%) and ensures consistent molar absorptivity (ε ≈ 7.9 × 10³ L·mol⁻¹·cm⁻¹) .

Q. How is this compound characterized for identity and stability?

- Melting Point : 159–164°C (deviations suggest hydration state changes or impurities) .

- FTIR/UV-Vis : Validate ligand integrity (C–H bending at 725–850 cm⁻¹, aromatic N–C stretching at 1,580–1,620 cm⁻¹) .

- Storage : Desiccated at 2–8°C to prevent hydration/degradation .

Advanced Research Questions

Q. How can interference from Fe(III), Co(II), or Au(III) be mitigated in Cu(I)-Neocuproine assays?

- Masking agents : Add EDTA (1–5 mM) to chelate Fe(III) and Co(II).

- Reduction control : Optimize hydroxylamine concentration (0.05–0.2 M) to avoid over-reduction of Au(III) to colloidal Au(0) .

- Selective extraction : Pre-concentrate Cu(I)-Neocuproine using chloroform or ionic liquid phases .

Q. What methodologies validate this compound’s hydration state in experimental matrices?

- Thermogravimetric Analysis (TGA) : Measure mass loss at 100–120°C (hemihydrate loses 3.8–4.2% mass as H₂O) .

- Karl Fischer Titration : Quantify residual water content (theoretical: 4.0% for hemihydrate) .

Q. How do regression models improve quantification of Neocuproine in complex mixtures?

- Calibration Design : Use partial least squares (PLS) regression with spectral data (400–500 nm) to account for matrix effects (e.g., organic solvents, ionic strength) .

- Validation : Compare with XRF or ICP-MS results to confirm accuracy (R² > 0.98, %RSD < 5%) .

Q. Key Methodological Considerations

- Reproducibility : Pre-dry this compound at 60°C for 2 hours to standardize hydration state .

- Contradiction Management : Discrepancies in reported molar absorptivity (e.g., 7.9 × 10³ vs. 8.2 × 10³ L·mol⁻¹·cm⁻¹) may arise from solvent polarity; validate with in-house standards .

- Cross-Technique Integration : Combine spectrophotometry with cyclic voltammetry to study Cu(I)-Neocuproine redox behavior .

Eigenschaften

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12N2.H2O/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXFSLFDFHSRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34302-69-7 | |

| Record name | Neocuproine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOCUPROINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SDT9EV86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.